molecular formula C7H13N B13281448 N-Methylbicyclo[3.1.0]hexan-6-amine

N-Methylbicyclo[3.1.0]hexan-6-amine

Cat. No.: B13281448
M. Wt: 111.18 g/mol
InChI Key: SFSMMUPBCGDAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylbicyclo[3.1.0]hexan-6-amine (CAS 1784937-69-4) is a chemical compound with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . Its structure is based on a strained bicyclo[3.1.0]hexane scaffold, a framework recognized in medicinal chemistry for its potential in drug discovery . The bicyclo[3.1.0]hexane core is a prominent structure in scientific research, often used as a building block in the synthesis of more complex molecules and as a key motif in the development of receptor ligands . For instance, derivatives of this scaffold have been extensively investigated as potent and selective agonists for adenosine receptors, which are promising therapeutic targets for treating conditions like inflammation and cancer . The incorporation of the bicyclo[3.1.0]hexane system, also known as a methanocarba scaffold, in place of a sugar ring in nucleoside analogs is a known strategy to enhance receptor potency and selectivity . While specific biological data for this compound is not available in the public domain, its structure aligns with those of compounds explored in structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-methylbicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C7H13N/c1-8-7-5-3-2-4-6(5)7/h5-8H,2-4H2,1H3

InChI Key

SFSMMUPBCGDAKQ-UHFFFAOYSA-N

Canonical SMILES

CNC1C2C1CCC2

Origin of Product

United States

Mechanistic Investigations of Reactions Involving N Methylbicyclo 3.1.0 Hexan 6 Amine and Bicyclo 3.1.0 Hexane Intermediates

Elucidation of Reaction Mechanisms in Bicyclo[3.1.0]hexane Formation

The synthesis of the bicyclo[3.1.0]hexane skeleton can be achieved through various strategic approaches, most of which focus on the construction of the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered ring. rsc.org Methods include intramolecular cyclizations, transannular reactions, and intermolecular cyclopropanations. rsc.orgnih.gov

Recent advances have highlighted diverse catalytic systems for these transformations. For instance, a novel palladium-catalyzed cyclization-oxidation sequence involving a proposed Pd(II)/Pd(IV) cycle has been developed to yield bicyclo[3.1.0]hexanes. acs.org Another powerful method involves the intramolecular radical cyclopropanation of unactivated alkenes using a Cu(I)/secondary amine cooperative catalyst, which allows for the construction of these bicyclic skeletons from simple aldehyde precursors. d-nb.info Furthermore, convergent syntheses using a (3+2) annulation between cyclopropenes and aminocyclopropanes, mediated by photoredox catalysis, have emerged as an efficient route to highly substituted bicyclo[3.1.0]hexanes. rsc.orgnih.gov Transition-metal-free approaches have also been developed, expanding the toolkit for synthesizing this important scaffold. bohrium.com

Understanding the transition states and associated energy barriers is crucial for controlling the stereoselectivity and efficiency of cyclization reactions that form the bicyclo[3.1.0]hexane core. Computational studies, particularly using density functional theory (DFT), have provided profound insights into these processes. acs.orgfigshare.com

In the cyclization of 1,5-hexadienes promoted by protonation, the relative stability of the cationic intermediates is dictated by the inherent strain of the resulting bicyclic structures. nih.gov The 6-endo cyclization path leads to a bicyclo[3.1.0]hexane-like transition state, whereas the 5-exo path proceeds through a more strained bicyclo[2.1.0]pentane-like structure. nih.gov The computed ring strain of bicyclo[2.1.0]pentane is approximately 24 kcal/mol higher than that of bicyclo[3.1.0]hexane, which rationalizes the general preference for the 6-endo cyclization pathway. nih.gov

Calculated Relative Energies of Cationic Intermediates in Cyclization

Reactant System (Alkene Substitution)Cyclization ModeIntermediate GeometryRelative Energy (kcal/mol)
R1=H, R2=H, R3=H6-endoBicyclo[3.1.0]hexane-like0.0
5-exoBicyclo[2.1.0]pentane-like+5.4
R1=H, R2=CH3, R3=H6-endoBicyclo[3.1.0]hexane-like (nonclassical)0.0
5-exoBicyclo[2.1.0]pentane-like (nonclassical)+13.1
R1=H, R2=CH3, R3=CH36-endoBicyclo[3.1.0]hexane-like (nonclassical)0.0
5-exoBicyclo[2.1.0]pentane-like (nonclassical)+13.5

This table summarizes the computed relative energies for cationic intermediates formed during proton-promoted cyclization, highlighting the energetic preference for the 6-endo pathway leading to bicyclo[3.1.0]hexane-like structures. Data sourced from computational studies. nih.gov

In metal-catalyzed reactions, such as the Pt- or Au-catalyzed cycloisomerization of 1,5-enynes, the diastereoselectivity is governed by subtle non-covalent interactions in the transition state. acs.org Factors like hydrogen bonding and CH···π interactions, along with the minimization of steric repulsion, favor specific transition state geometries, thereby controlling the stereochemical outcome of the final bicyclo[3.1.0]hexane product. acs.org

Metal-carbene intermediates are central to many synthetic routes for bicyclo[3.1.0]hexanes, particularly in intramolecular cyclopropanation reactions of enynes or from diazo precursors. nih.govd-nb.info Despite significant achievements, the construction of highly congested structures, such as those with vicinal all-carbon quaternary stereocenters, remains a challenge for conventional metallocarbene strategies. d-nb.info

In Pt- and Au-catalyzed 1,5-enyne cycloisomerizations, the reaction proceeds through a metal-carbene intermediate. acs.orgfigshare.com DFT studies have revealed that the electronic properties of this intermediate are critical. For instance, in a Pt-catalyzed system, the degree of back-donation in the platinum carbene influences the activation barrier of the rate-determining step. acs.orgfigshare.com Similarly, rhodium N-heterocyclic carbene (NHC) complexes have been effectively used to catalyze tandem reactions that generate the bicyclic system, demonstrating the versatility of metal-carbenes in these transformations. acs.org Alternative pathways, such as those involving radical mechanisms, have been developed to circumvent the limitations of some metallocarbene approaches, particularly for constructing sterically demanding bicyclo[3.1.0]hexane skeletons. d-nb.info

Ring-Opening Reaction Mechanisms of Bicyclo[3.1.0]hexane Derivatives

The inherent strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives. The specific bond that cleaves is often dictated by the substituents on the bicyclic core and the reaction conditions employed. acs.org For example, a bicyclo[3.1.0]hexane activated with ketone and ester groups undergoes methanolysis with cleavage of different cyclopropane bonds depending on whether the conditions are acidic or basic. acs.org Under acidic conditions, a 4-methoxycyclohexane is the primary product, whereas basic conditions yield a 3-methoxymethylcyclopentanone. acs.orgresearchgate.net

The regioselectivity of ring-opening reactions is a critical aspect of the chemistry of bicyclo[3.1.0]hexane derivatives and is governed by a combination of electronic and steric factors. In radical-mediated ring-openings, two fragmentation pathways are often possible. For the 1-bicyclo[3.1.0]hexanylmethyl radical, fission of the shared (endo) bond results in a ring-expansion to a cyclohexyl radical, while cleavage of the external (exo) bond leads to a cyclopentylmethyl radical. uci.edufigshare.com

Kinetic studies have quantified the rates for these competing pathways, showing a preference for the ring-expansion route under certain conditions. uci.edufigshare.com

Kinetic Data for Ring-Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical

PathwayDescriptionRate Equation
Ring-Expansion (Endo Cleavage)Formation of 3-methylenecyclohexenyl radicallog(k/s⁻¹) = (12.5 ± 0.1) - (4.9 ± 0.1)/θ
Non-Expansion (Exo Cleavage)Formation of 2-methylenecyclopentyl-1-methyl radicallog(k/s⁻¹) = (11.9 ± 0.6) - (6.9 ± 0.8)/θ

This table presents the rate equations for the two competing fragmentation pathways of the 1-bicyclo[3.1.0]hexanylmethyl radical. The term θ is equal to 2.303RT in kcal/mol. This data demonstrates the kinetic parameters influencing the regioselectivity of the ring-opening. uci.edufigshare.com

In ionic reactions, such as the oxidative cleavage with metal salts like lead tetraacetate, the regioselectivity is strongly dependent on the strain of the bicyclic system. bohrium.com For bicyclo[3.1.0]hexane, cleavage of the external bond can occur to yield trans-2-acetoxymethylcyclopentyl acetate (B1210297) exclusively, indicating a stereospecific trans addition mechanism. bohrium.com The ability to control whether a five- or six-membered ring is formed by selecting the appropriate reaction conditions significantly enhances the synthetic utility of these bicyclic intermediates. acs.org

The ring-opening of epoxides by nucleophiles is a fundamental and powerful transformation in organic synthesis for creating 1,2-difunctionalized compounds. jsynthchem.com When an amine acts as the nucleophile, the reaction typically results in the formation of a β-amino alcohol. rsc.org This process is of particular relevance to derivatives like N-Methylbicyclo[3.1.0]hexan-6-amine, which can act as nucleophiles, or to hypothetical epoxide derivatives of the bicyclo[3.1.0]hexane scaffold.

The mechanism of epoxide ring-opening with amines generally proceeds via an SN2 pathway. ppor.az The amine attacks one of the two electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of the C-O bond. ppor.az In the absence of a catalyst, this reaction can be slow, but it can be promoted by acids which protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. rsc.org The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) is influenced by both steric and electronic factors. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom. ppor.az This highly regioselective reaction provides a reliable method for synthesizing β-amino alcohols. rsc.org

Reactivity of the Strained Cyclopropane Ring System in the Bicyclic Framework

The reactivity of the bicyclo[3.1.0]hexane system is dominated by the properties of its fused cyclopropane ring. While the release of ring strain (estimated at ~27.5 kcal/mol for cyclopropane) is a major thermodynamic driving force for its reactions, it is not the sole factor governing its reactivity. nih.govthieme-connect.com Electronic delocalization within the three-membered ring also plays a crucial, and sometimes dominant, role. nih.gov

The bonding in cyclopropane is often described by the Walsh model, which involves sp²-hybridized carbons and the formation of bent "banana" bonds. This unique electronic structure gives the C-C bonds significant p-character, allowing the cyclopropane ring to interact with adjacent functional groups and participate in reactions typically associated with π-systems. thieme-connect.com This delocalization effect can lead to earlier and lower-energy transition states in ring-opening reactions than would be predicted by strain release alone. nih.gov

This principle explains the high reactivity of strained polycyclic systems. The transition state for the cleavage of a C-C bond is strongly influenced by the strain of the bicyclic system, with more strained systems generally exhibiting higher reactivity. bohrium.com The ability of the cyclopropane ring to stabilize adjacent charges or radicals, combined with the significant energy release upon ring-opening, makes the bicyclo[3.1.0]hexane scaffold a versatile intermediate for complex molecular synthesis. rsc.orgthieme-connect.com

Hydroamination Mechanisms in Advanced Derivative Synthesis

The introduction of nitrogen-containing functional groups into the bicyclo[3.1.0]hexane framework via hydroamination represents a significant strategy for the synthesis of advanced derivatives. This section explores the mechanistic details of such reactions, focusing on how the unique structural and electronic properties of this compound and related bicyclo[3.1.0]hexane intermediates influence the reaction pathways and outcomes.

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. acs.org The reaction is a highly atom-economical method for forming C-N bonds and can be catalyzed by a variety of transition metals or proceed under metal-free conditions. acs.orgthieme.de The mechanism often depends critically on the catalyst, the substrate, and the reaction conditions employed.

Research Findings in Derivative Synthesis

Detailed mechanistic studies on the direct hydroamination of alkenes or alkynes with this compound are not extensively documented in publicly available literature. However, research on the synthesis of complex molecules incorporating the bicyclo[3.1.0]hexane moiety provides significant insights into relevant hydroamination mechanisms.

A key example is the synthesis of N⁶-substituted purine (B94841) (N)-methanocarba nucleoside derivatives. In this context, the bicyclo[3.1.0]hexane ring serves as a conformationally locked sugar mimic. Research into selective A3 adenosine (B11128) receptor agonists has led to the synthesis of various derivatives where a functionalized purine is attached to a N-methylbicyclo[3.1.0]hexane-1-carboxamide core. acs.org

In one synthetic route, a 2,6-dichloropurine (B15474) derivative attached to the bicyclo[3.1.0]hexane scaffold undergoes a Sonogashira reaction with phenylacetylene. The subsequent step involves an aminolysis reaction, which is mechanistically related to hydroamination, where methylamine (B109427) is used to displace the chlorine at the C6 position of the purine ring, yielding the N⁶-methylamino derivative. acs.org To confirm that the hydroamination occurred specifically at the C6-position, a control synthesis was performed. acs.org

The following table summarizes the reaction conditions and outcomes for the synthesis of a key intermediate, demonstrating the selective introduction of the methylamino group.

Table 1: Synthesis of (1S,2R,3S,4R,5S)-4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)-N-methylbicyclo[3.1.0]hexane-1-carboxamide derivative

Starting MaterialReagentSolventConditionsProductReference
(1S,2R,3S,4R,5S)-4-(6-chloro-2-(phenylethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide derivative (Compound 34)40% Methylamine (MeNH₂)Methanol (MeOH)Room Temperature(1S,2R,3S,4R,5S)-4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)-N-methylbicyclo[3.1.0]hexane-1-carboxamide derivative (Compound 11a) acs.org

Bicyclo[3.1.0]hexane Intermediates in Related Reactions

The reactivity of the bicyclo[3.1.0]hexane system is further illuminated by studies of related cycloaddition and rearrangement reactions. For instance, titanium-catalyzed multicomponent reactions involving alkynes, alkenes, and diazenes have been shown to proceed through bicyclo[3.1.0]hexane intermediates. nih.gov In these processes, an initial [2+2] cycloaddition forms an azatitanacyclobutene, which then reacts with an alkene. The subsequent steps can lead to the formation of electrophilic bicyclo[3.1.0]hexane arylimines. nih.gov These intermediates are not always stable and can undergo further in-situ reactivity, such as Lewis acid-catalyzed carbocation rearrangements, to yield more complex fused ring systems like 1-arylbicyclo[4.1.0]heptan-2-imines. nih.gov

This demonstrates that the bicyclo[3.1.0]hexane core, while providing a rigid scaffold, can also participate in dynamic mechanistic pathways, influencing the final product distribution. The strain inherent in the fused cyclopropane ring can be a driving force for subsequent rearrangements.

The general mechanistic pathway for hydroamination often follows several key steps, particularly in metal-catalyzed systems:

Catalyst Activation: The precatalyst is converted into a catalytically active species. libretexts.org

N-H Bond Activation: The amine substrate reacts with the active catalyst, often involving protonolysis to form a metal-amido complex. libretexts.org

Migratory Insertion: The alkene or alkyne coordinates to the metal center and subsequently inserts into the metal-nitrogen bond. This is often the key C-N bond-forming step. nih.gov

Product Release: The resulting metal-alkyl or metal-vinyl intermediate undergoes protonolysis or reductive elimination to release the aminated product and regenerate the active catalyst. libretexts.orgnih.gov

The specific regioselectivity and stereoselectivity of hydroamination reactions are dictated by steric and electronic factors of both the substrate and the catalyst system. acs.org In the context of this compound derivatives, the rigid bicyclic structure would be expected to exert significant stereochemical control over the approach of the reactants.

Derivatization Strategies and Analogue Synthesis of N Methylbicyclo 3.1.0 Hexan 6 Amine

Modifications at the Amine Nitrogen of N-Methylbicyclo[3.1.0]hexan-6-amine

The secondary amine in this compound serves as a key site for various chemical transformations, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the compound's physicochemical properties and biological activity.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation reactions are fundamental methods for modifying the amine nitrogen. N-methylation of the corresponding primary amine is a common strategy to produce this compound itself. Further alkylation can introduce larger or more complex alkyl groups. For instance, N-alkylation of related bicyclo[3.1.0]hexane amine systems has been achieved using various alkyl halides under phase-transfer catalysis conditions. thieme-connect.de

Acylation of the nitrogen atom to form amides is another prevalent modification. This is often accomplished by reacting the amine with acyl chlorides or carboxylic acids activated with coupling agents. These reactions are integral to the synthesis of a diverse array of analogues with potential therapeutic applications. windows.netsemanticscholar.org

Incorporation into Complex Amide and Uronamide Structures

The amine functionality of this compound and its parent structures is frequently incorporated into more complex amide and uronamide structures. This is particularly evident in the synthesis of adenosine (B11128) receptor agonists, where the bicyclo[3.1.0]hexane moiety acts as a rigid ribose substitute. nih.govresearchgate.netnih.govnih.govresearchgate.net The synthesis of (N)-methanocarba adenosine 5′-methyluronamides involves the coupling of the bicyclo[3.1.0]hexane amine with a carboxylic acid derivative of the purine (B94841) base, followed by further modifications. windows.netsemanticscholar.orgnih.govresearchgate.net These complex structures are pivotal for achieving high affinity and selectivity for specific receptor subtypes. nih.govnih.gov

The uronamide linkage is a key structural feature in many potent and selective A3 adenosine receptor agonists. nih.govnih.gov The synthesis of these molecules often involves the reaction of an amine with a suitable carboxylic acid precursor, highlighting the versatility of the amine group in constructing complex bioactive molecules. windows.netsemanticscholar.orgresearchgate.net

Functionalization of the Bicyclo[3.1.0]hexane Ring System

The rigid bicyclo[3.1.0]hexane framework provides a unique three-dimensional structure that can be further functionalized to explore structure-activity relationships.

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, onto the bicyclo[3.1.0]hexane ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions. The synthesis of halogenated bicyclo[3.1.0]hexanes can be achieved through various methods, including the cycloisomerization of enynones mediated by aluminum halides. rsc.orgrsc.org This method allows for the direct incorporation of chlorine or bromine into the bicyclic core. rsc.org

Fluorinated derivatives, such as (1R,3s,5S)-6,6-difluoro-N-methylbicyclo[3.1.0]hexan-3-amine hydrochloride, have been synthesized as key intermediates for LPAR1 antagonists. The synthesis of these fluorinated compounds often involves specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired stereochemistry. researchgate.net The presence of fluorine atoms can lead to enhanced biological activity and improved pharmacokinetic properties. google.com

Heteroatom Substitution within the Bicyclic Framework (Oxa- and Aza- Derivatives)

Replacing one or more carbon atoms within the bicyclo[3.1.0]hexane skeleton with heteroatoms such as oxygen (oxa-) or nitrogen (aza-) leads to novel heterocyclic analogues with distinct chemical and biological properties. The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a well-established field, with methods including intramolecular cyclopropanation and multicomponent reactions. researchgate.netbeilstein-journals.orggoogle.com These aza-derivatives are found in various natural products and bioactive compounds. researchgate.net

Oxa-bicyclo[3.1.0]hexane systems, such as those found in the natural antibiotic neplanocin C, serve as conformationally locked nucleoside analogues. researchgate.net The synthesis of these oxa-derivatives can be challenging and often involves multi-step sequences starting from chiral precursors. researchgate.netresearchgate.net These heteroatom-substituted bicyclic systems offer opportunities to fine-tune the electronic and steric properties of the parent molecule.

Alkynyl and Arylalkynyl Modifications for Structure-Activity Relationship (SAR) Studies

The introduction of alkynyl and arylalkynyl groups onto the purine scaffold of nucleoside analogues containing the this compound framework has been a highly fruitful strategy for exploring structure-activity relationships (SAR), particularly for adenosine receptor ligands. windows.netsemanticscholar.orgnih.govresearchgate.netnih.govresearchgate.netacs.orgacs.org These modifications are typically introduced at the C2 position of the adenine (B156593) ring via Sonogashira coupling reactions. windows.netnih.gov

The SAR studies have shown that the nature of the aryl group in the 2-arylalkynyl substituent can have a profound effect on receptor affinity and selectivity. For example, the introduction of halo-substituted phenyl groups can lead to highly potent and selective A3 adenosine receptor agonists. nih.gov The combination of these C2 modifications with variations at the N6-position and the 5'-uronamide has allowed for extensive optimization of ligand properties. nih.govnih.gov The rigid and linear nature of the arylalkynyl group helps to probe the binding pocket of the receptor, providing valuable insights for the design of new and improved ligands. nih.govacs.org

Synthesis of Conformationally Constrained Analogues

The primary value of the bicyclo[3.1.0]hexane system lies in its ability to lock the conformation of a molecule, which can significantly enhance its binding affinity and selectivity for a specific biological target. nih.govnih.govnih.govbeilstein-journals.org This strategy is particularly prominent in the development of nucleoside analogues, where the bicyclo[3.1.0]hexane ring serves as a rigid substitute for the flexible ribose moiety. nih.govnih.govnih.govsemanticscholar.org These "methanocarba" nucleosides enforce a specific ring pucker, either a North (N) or South (S) conformation, which can be crucial for receptor recognition and activation. nih.gov

For instance, the synthesis of (N)-methanocarba adenosine analogues often starts with a bicyclo[3.1.0]hexane precursor that is elaborated to incorporate the purine base and other necessary functional groups. A general approach involves the construction of the bicyclo[3.1.0]hexane core, followed by the introduction of an amine functionality that can be further derivatized. nih.gov While direct derivatization of this compound is not extensively documented, the synthesis of related structures provides insight into potential synthetic routes. A patented method describes the preparation of (1R,5S,6r)-6-(3-iodo-l-isopropyl-lH-pyrazol-5-yl)-N-methylbicyclo[3.1.0]hexan-3-amine from the corresponding bicyclo[3.1.0]hexan-3-one. This reaction proceeds via reductive amination with methylamine (B109427), followed by further chemical modifications. google.com This demonstrates a viable pathway for introducing the N-methylamino group onto the bicyclo[3.1.0]hexane scaffold, which can then be elaborated into more complex, conformationally restricted molecules.

The resulting conformationally constrained analogues have shown promise as highly selective agonists for various receptors, including adenosine A3 receptors. nih.govnih.gov The rigid bicyclo[3.1.0]hexane framework orients the substituents in a defined spatial arrangement, leading to improved interaction with the target protein.

Scaffold Repurposing for Diverse Chemical Architectures

The bicyclo[3.1.0]hexane scaffold is not limited to the synthesis of nucleoside analogues; its rigid nature makes it an attractive starting point for creating a wide array of chemical structures with diverse therapeutic applications. The chemical tractability of this scaffold allows for the introduction of various functional groups and the construction of complex molecular architectures. nih.govnih.govnih.govresearchgate.net

One common strategy involves the use of a functionalized bicyclo[3.1.0]hexane core, such as one bearing an amine or a ketone, as a versatile building block. From this central scaffold, different substituents can be appended to explore the structure-activity relationships (SAR) for a particular biological target. For example, in the development of A3 adenosine receptor agonists, the N-methyl group on the bicyclo[3.1.0]hexane-based nucleoside analogue is often part of a 5'-N-methyluronamide moiety, which has been shown to be favorable for high affinity and selectivity. nih.gov

Furthermore, the secondary amine of an N-methylbicyclo[3.1.0]hexylamine can be readily derivatized through various chemical reactions, such as acylation, alkylation, and coupling reactions, to generate a library of analogues. A patent illustrates the synthesis of N-((1R,5S,6r)-6-(3-iodo-l-isopropyl-lH-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-yl)-N-methylacetamide, where the N-methylamino group is acylated to introduce an acetamide (B32628) functionality. google.com This highlights how the core scaffold can be repurposed to introduce different chemical moieties and fine-tune the pharmacological properties of the final compound.

The versatility of the bicyclo[3.1.0]hexane scaffold is further demonstrated by its use in the synthesis of ligands for other G protein-coupled receptors and as a core for novel heterocyclic compounds. smolecule.com The ability to readily modify the substituents on the bicyclo[3.1.0]hexane ring allows chemists to explore a vast chemical space and develop compounds with tailored biological activities.

Structure Activity Relationship Sar Studies of N Methylbicyclo 3.1.0 Hexan 6 Amine Derivatives in Biochemical Systems

Influence of Bicyclic Scaffold Rigidity on Molecular Recognition and Binding Specificity

The introduction of a bicyclo[3.1.0]hexane scaffold into a ligand's structure significantly restricts its conformational freedom. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. nih.gov By locking the molecule into a specific three-dimensional arrangement, the bicyclo[3.1.0]hexane core presents functional groups to the receptor in a well-defined orientation, which can drastically improve molecular recognition and binding specificity. researchgate.netdiva-portal.org

The utility of this rigid scaffold is demonstrated in the development of selective ligands for various receptors. For instance, conformationally rigid histamine (B1213489) analogues incorporating a bicyclo[3.1.0]hexane scaffold were found to bind selectively to the H3 receptor subtype over the H4 subtype. mdpi.comnih.gov One such compound exhibited potent H3 receptor binding affinity (Ki = 5.6 nM) and over 100-fold selectivity. mdpi.comnih.govresearchgate.net This highlights how the constrained structure can be a valuable tool for achieving selectivity between closely related receptor subtypes. mdpi.com

Similarly, the bicyclo[3.1.0]hexane framework has been successfully employed as a conformationally constrained isostere for a cyclohexane (B81311) ring in the design of neuropeptide Y (NPY) Y1 antagonists. nih.gov Researchers hypothesized that a more rigid scaffold would fix substituents in optimal positions, potentially improving potency. This was confirmed when a bicyclo[3.1.0]hexanylpiperazine derivative showed improved potency compared to its more flexible cyclohexane counterpart. nih.gov

Further evidence of the scaffold's benefit comes from the design of group II metabotropic glutamate (B1630785) receptor (mGluR) agonists. The compound (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was engineered as a conformationally constrained analogue of glutamic acid, designed to mimic the extended, bioactive conformation of glutamate at these receptors. acs.orgnih.gov This rigid design resulted in a highly potent and selective agonist with no activity at other glutamate receptor sites. acs.orgnih.gov The unique group II selectivity of this scaffold is attributed to steric factors, where the rigid structure avoids clashes with residues present in group I and III mGlu receptors. doi.org The development of the first highly potent and selective inhibitor for the betaine/GABA transporter-1 (BGT-1) was also achieved by using a bicyclo[3.1.0]hexane backbone to further restrict a less selective lead compound. nih.gov

These examples collectively underscore the strategic importance of the bicyclo[3.1.0]hexane scaffold's rigidity. By pre-organizing the ligand into a bioactive conformation, it enhances binding affinity and, crucially, allows for fine-tuning of selectivity, a critical aspect of modern drug discovery. researchgate.netnih.gov

Role of Amine Position and N-Methyl Substitution on Target Interactions

The position of the amine group on the bicyclo[3.1.0]hexane skeleton and the nature of its substitution are critical determinants of pharmacological activity. These features directly influence the ligand's ability to form key interactions, such as hydrogen bonds and ionic bonds, within the receptor's binding pocket.

N-Methyl Substitution Effects on Receptor Binding Affinity

The substitution on the nitrogen atom can profoundly impact receptor binding affinity and selectivity. The "magic methyl" effect, where the addition of a single methyl group can dramatically alter biological activity, is a well-documented phenomenon in medicinal chemistry. nih.gov In the context of bicyclo[3.1.0]hexane derivatives, N-methylation can enhance hydrophobic interactions within the binding pocket or alter the amine's basicity, thereby affecting its ionization state and interaction potential.

For example, in a series of 1-phenyl-3-azabicyclo[3.1.0]hexanes targeting sigma receptors, the unsubstituted secondary amine showed negligible interaction with σ1 and σ2 receptors. However, substitution on the nitrogen with groups like propyl or 2-methyl-2-butene (B146552) led to compounds that effectively interacted with these receptors. semanticscholar.org This demonstrates that N-substitution is essential for affinity in this class of compounds. semanticscholar.org

The impact of N-substitution is also evident in ligands for other receptor systems. Studies on opioid receptor ligands have shown considerable differences in binding affinities between N-methyl and N-phenethyl substituted analogues. nih.gov In one study of oxide-bridged phenylmorphans, the N-phenethyl substituted compound displayed the highest affinity (Ki = 1.1 nM) for the µ-receptor, while the corresponding N-methyl analogues had minimal affinity for any opioid receptor. nih.gov This highlights that while N-substitution is crucial, the nature of that substituent plays a defining role in the strength of the ligand-receptor interaction.

Table 1: Effect of N-Substitution on Receptor Binding Affinity

ScaffoldN-SubstituentTarget ReceptorBinding Affinity (Ki)Reference
1-Phenyl-3-azabicyclo[3.1.0]hexane-H (secondary amine)σ1 / σ2> 10,000 nM semanticscholar.org
1-Phenyl-3-azabicyclo[3.1.0]hexane-Propylσ1 / σ2Moderate affinity semanticscholar.org
Oxide-bridged Phenylmorphan-MethylOpioid ReceptorsLow affinity nih.gov
Oxide-bridged Phenylmorphan-Phenethylµ-Opioid Receptor1.1 nM nih.gov

Stereochemical Influence on Ligand-Target Fit and Selectivity

The rigid, three-dimensional nature of the bicyclo[3.1.0]hexane scaffold means that the stereochemistry of its substituents has a decisive impact on biological activity. The spatial arrangement of the amine group and other functionalities dictates the ligand's fit within the receptor binding site and its ability to engage with specific amino acid residues.

The development of ligands for metabotropic glutamate receptors (mGluRs) provides a compelling case study. SAR studies on 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives revealed that receptor affinity is highly dependent on the stereochemistry of the bicyclic ring. acs.org Specifically, the (1R,2R,5R,6R) conformation was found to be essential for high affinity at the mGluR2 subtype. acs.org This stereoselectivity underscores how a precise three-dimensional arrangement is required for optimal interaction with the target.

Furthermore, the design of LY354740, a potent and selective group 2 mGluR agonist, was based on creating a conformationally constrained analogue of glutamic acid. acs.orgnih.gov The enantiomer (+)-9 (LY354740) was a highly potent agonist, while its corresponding C2-diastereomer was significantly less active, again highlighting the critical role of stereochemistry in determining the ligand-target fit and subsequent biological response. acs.org The stereochemical configuration of histamine analogues with a bicyclo[3.1.0]hexane scaffold also influences their selectivity for the H3 receptor. mdpi.com

Impact of Ring System Heteroatoms on Receptor Affinity and Selectivity

Comparative Analysis of Oxa- and Aza- Bicyclo[3.1.0]hexane Derivatives

The replacement of a carbon atom with nitrogen results in an aza-bicyclo[3.1.0]hexane scaffold. This modification introduces a basic center and a potential hydrogen bond acceptor. The position of the nitrogen atom is crucial. For example, 3-azabicyclo[3.1.0]hexane derivatives have been developed as potent and selective µ opioid receptor ligands. nih.gov In these compounds, the nitrogen atom is part of the five-membered ring and its substitution pattern is a key determinant of affinity and selectivity. nih.gov SAR studies on this scaffold led to the discovery of ligands with picomolar binding affinity that were highly selective for the µ receptor over the δ and κ subtypes. nih.gov Similarly, 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have been synthesized as ligands for sigma receptors, where the nitrogen at the 3-position is critical for activity. semanticscholar.org

In contrast, the introduction of an oxygen atom creates an oxa-bicyclo[3.1.0]hexane scaffold. While less explored in the context of SAR for the specific target compound, structures like 6-Oxa-bicyclo[3.1.0]hexan-3-one have been identified. researchgate.net The oxygen atom in such a scaffold acts as a hydrogen bond acceptor but lacks the basicity of the nitrogen in the aza-derivatives. This difference can lead to distinct binding modes and receptor selectivities. The oxygen's lone pairs can engage in different hydrogen bonding patterns compared to the nitrogen atom, which can also be protonated to form ionic interactions.

Table 2: Comparative Properties of Heteroatomic Bicyclo[3.1.0]hexane Scaffolds

Scaffold TypeKey FeaturesPotential InteractionsExample Target ClassReference
Aza-bicyclo[3.1.0]hexaneContains a nitrogen atom; basic center.Hydrogen bond acceptor; can be protonated for ionic interactions.Opioid Receptors, Sigma Receptors semanticscholar.orgnih.gov
Oxa-bicyclo[3.1.0]hexaneContains an oxygen atom; neutral.Hydrogen bond acceptor.(General scaffold) researchgate.net

Substituent Effects on Bioactive Analogues

Beyond the core scaffold, the nature and position of various substituents are paramount in fine-tuning the biological activity of bicyclo[3.1.0]hexane derivatives. SAR studies often involve systematically modifying these substituents to optimize potency, selectivity, and pharmacokinetic properties.

In the development of A3 adenosine (B11128) receptor (A3AR) ligands, the bicyclo[3.1.0]hexane scaffold (also known as an (N)-methanocarba modification) has proven effective at increasing A3AR potency and selectivity. mdpi.comsemanticscholar.orgresearchgate.net Extensive SAR studies on these nucleoside analogues have revealed key insights:

Modifications at the 6-position of the purine (B94841) ring: The nature of the substituent at this position is critical. For instance, introducing a dibenzylamino group at the 6-position alongside a methylthio group at the 2-position resulted in a compound with high A3R selectivity. mdpi.comsemanticscholar.org

Variations at the 5'-position: Modifications at the 5'-position of the bicyclo[3.1.0]hexane moiety have also been explored. While many variations were not well-tolerated, the established efficacy of methyl- and ethyl-carboxamides at this position highlights its importance. researchgate.net

Substituents on the purine base: The introduction of different groups on the purine base, such as chloro, amino, or methylthio groups, significantly influences receptor affinity across the adenosine receptor subtypes. semanticscholar.orgnih.gov

Similarly, for group II mGluR antagonists based on the 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold, the incorporation of an alkoxy group at the C-3 position was a key discovery. acs.org The nature of this alkoxy group, such as a 3,4-dichlorobenzyloxy group, was shown to produce a potent and selective antagonist with a favorable pharmacokinetic profile. acs.org

Studies on MCH-R1 antagonists and µ-opioid receptor modulators also emphasize the importance of substituent effects. For µ-opioid receptor ligands, attaching different substituents (halogens, methyl, phenyl) to a benzofuran (B130515) ring fused to the core structure could switch the compound's function from an antagonist to an agonist, depending on the stereochemistry. rsc.org This demonstrates that a combination of substituent effects and stereochemistry can govern the ultimate pharmacological outcome. rsc.org

Table 3: Examples of Substituent Effects on Bioactive Analogues

Scaffold/SeriesPosition of SubstitutionSubstituentEffect on ActivityReference
(N)-Methanocarba NucleosidesPurine 6-positionDibenzylaminoHigh A3R selectivity (with 2-methylthio) mdpi.comsemanticscholar.org
2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidC-3 position3,4-DichlorobenzyloxyPotent and selective group II mGluR antagonist acs.org
NBF derivatives (opioid ligands)Benzofuran 3'-positionHalogen or MethylSwitches from antagonist to agonist in 6β-configuration rsc.org
(N)-Methanocarba NucleosidesPurine 1-positionNitrogen atom removal (deazapurine)Affinity becomes highly dependent on 2- and 6-substituents nih.gov

Halogenation and its Influence on Binding and Metabolic Stability

The introduction of halogen atoms into the structure of N-Methylbicyclo[3.1.0]hexan-6-amine derivatives has been shown to significantly impact their binding affinity and metabolic stability. For instance, in a series of (N)-methanocarba adenosine derivatives, which incorporate the bicyclo[3.1.0]hexane system, halogenation of the C2-phenylethynyl substituent led to some of the most potent ligands for the A3 adenosine receptor (A3AR). nih.gov Specifically, halo-substituted compounds, such as those with a p-fluoro or o-chloro group on the phenyl ring, exhibited Ki values in the sub-nanomolar range (0.5–0.6 nM). nih.govscispace.com

Fluorination, in particular, has been noted for its ability to increase metabolic stability and lipophilicity, which can enhance penetration of the blood-brain barrier. In studies of 2-substituted (N)-methanocarba adenosines, chloro, bromo, and fluoro groups at the 5-position of a thien-2-yl-alkynyl substituent were all compatible with high human A3AR affinity. nih.govacs.org Furthermore, the combination of a 3-chloro or 3-iodo substitution on an N6-benzyl group with other modifications has been associated with high A3AR affinity. acs.org

The following table summarizes the effect of halogenation on the binding affinity of selected this compound derivatives at the human A3 adenosine receptor.

CompoundN6-SubstituentC2-SubstituenthA3AR Ki (nM)
13 Methylp-F-phenylethynyl0.5 - 0.6
14 Methylo-Cl-phenylethynyl0.5 - 0.6
3b Methyl2-chlorophenylethynylPotent
3c Ethyl2-chlorophenylethynylPotent
3d Propyl2-chlorophenylethynylPotent
MRS5698 (2b) 3-chlorobenzyl3,4-difluorophenylethynylHigh

Contribution of Arylalkynyl and Other Substituents to Receptor Specificity

The incorporation of arylalkynyl groups at the C2 position of the purine ring in (N)-methanocarba adenosine derivatives is a key strategy for achieving high receptor subtype selectivity, particularly for the A3AR. nih.gov This modification can lead to a greater than 10,000-fold selectivity for A3AR. nih.govacs.org The nature of the aryl group and any substitutions on it can fine-tune this selectivity. For example, 2-(5-Halo-thien-2-yl)-alkynyl substituents were associated with high in vivo efficacy and duration of action. nih.govacs.org

The combination of a 2-arylethynyl group with an N6-methyl substituent has been shown to be additive and conducive to high A3AR selectivity in the (N)-methanocarba series. nih.govscispace.com Interestingly, while most 2-arylethynyl groups examined displayed nearly nanomolar affinity at the human A3AR, suggesting a tolerance for steric bulk in that region of the receptor, the in vivo effects of these agonists in reducing chronic neuropathic pain varied dramatically. nih.govacs.org

The size of the N6-alkyl substituent also plays a crucial role and shows an interdependence with the C2 group. nih.gov For instance, among 2-aryl derivatives, those with an N6-ethyl moiety appeared to have more favorable human A3AR affinity than those with N6-methyl or propyl moieties. nih.gov The lack of correlation in affinity enhancement between 2-aryl and 2-arylethynyl substitutions suggests that the aryl group occupies a completely different environment within the receptor binding site when the ethynyl (B1212043) spacer is absent. acs.org

Design Principles for Selective Ligands Targeting G Protein-Coupled Receptors (GPCRs)

The design of selective ligands for GPCRs, such as the adenosine receptors, relies on a deep understanding of the structural features that govern ligand binding and activation. The rigid bicyclo[3.1.0]hexane framework has been instrumental in developing highly selective agonists and antagonists.

Adenosine Receptor Subtype Selectivity (A1, A2A, A3) and Agonism/Antagonism

The this compound scaffold is a core component of (N)-methanocarba nucleosides, which have been extensively studied for their selectivity towards adenosine receptor subtypes. Replacing the flexible ribose ring of adenosine with the rigid bicyclo[3.1.0]hexane system enforces a North (N) envelope conformation, which is preferred by the A3AR and to some extent the A1AR, while decreasing affinity at the A2AAR. scispace.comnih.gov

Further modifications at the N6 and C2 positions of the purine ring are crucial for achieving high selectivity. For the A3AR, N6-methyl or N6-(3-substituted-benzyl) groups, combined with 2-(arylethynyl) substitutions, result in potent and highly selective agonists with nanomolar affinity. nih.govscispace.com For instance, MRS5698, which has a 3-chlorobenzyl group at N6 and a 3,4-difluorophenylethynyl group at C2, is a highly selective A3AR agonist. nih.govresearchgate.netnih.gov

Interestingly, truncation of the 4'-hydroxymethyl group in these (N)-methanocarba nucleosides can convert A3AR agonists into antagonists or partial agonists. researchgate.net These truncated analogs often retain high affinity and selectivity for the A3AR. researchgate.net

The following table illustrates the adenosine receptor subtype selectivity of various (N)-methanocarba derivatives.

CompoundN6-SubstituentC2-SubstituentReceptor SelectivityActivity
MRS5698 3-chlorobenzyl3,4-difluorophenylethynylHigh A3ARAgonist
13, 14 Methyl(halophenylethynyl)High A3AR (>1000-fold vs A1/A2A)Agonist
Truncated analogs 3-halobenzylVariedHigh A3ARAntagonist/Partial Agonist
MRS5474 Dicyclopropylmethyl2-chloroModerate A1ARAgonist

Compensation for Hydrogen Bond Donor Absence in Specific Binding Sites

While hydrogen bonding is a critical component of ligand-receptor interactions, studies on (N)-methanocarba nucleosides have revealed that the absence of a hydrogen bond donor at the C6 position of the purine ring can be compensated for by other stabilizing features. semanticscholar.orgacs.org This is a significant finding, as the exocyclic amine at C6 is generally considered an important contributor to recognition in the A3AR binding site. nih.gov

Through homology modeling and docking studies, it has been suggested that a suitable combination of other interactions can partially make up for the lack of this hydrogen bond donor. semanticscholar.orgacs.org For example, C6-Me-(2-phenylethynyl) and C2-(5-chlorothienylethynyl) analogs lacking an exocyclic amine were found to be potent human A3AR ligands with Ki values of 6 and 42 nM, respectively. semanticscholar.orgacs.org

Similarly, in the context of A1AR, the loss of the 5'-N-methyluronamide, an important stabilizing anchor, can be tolerated if compensatory features in the truncated nucleoside maintain affinity. acs.org For instance, the addition of an N6-dicyclopropylmethyl group in a truncated (N)-methanocarba analog led to a full and selective A1AR agonist, suggesting that this group binds precisely in subpockets of the N6 region to compensate for the absence of stabilization at the 5' position. acs.orgresearchgate.net

Identification of Subpockets for Remote Substituents in Receptor Binding

Homology modeling based on the crystal structures of GPCRs, particularly the A2AAR, has been instrumental in identifying subpockets within the receptor binding sites that can accommodate remote substituents. nih.govnih.gov This has guided the design of more selective ligands.

For the A3AR, modeling has helped to probe the vicinity of the 2-arylethynyl groups when docked to the receptor, providing insights for the design of new analogs. nih.gov In the case of the A1AR, homology modeling has revealed the existence of two separate subpockets for branched N6 substituents. acs.orgnih.gov The selective activation of the A1AR by the N6-dicyclopropylmethyl analog MRS5474 is attributed to the precise fit of the dicyclopropyl groups into these distinct hydrophobic subpockets. One larger subpocket is formed by contacts with residues in transmembrane domains (TM) 7 and extracellular loop 2 (EL2), while a smaller subpocket is located between TM6 and TM7. researchgate.net The existence of only one of these subpockets in the A3AR is hypothesized to be the structural basis for the A1/A3 selectivity of certain compounds. acs.orgnih.gov

Computational Chemistry and Molecular Modeling Applications for N Methylbicyclo 3.1.0 Hexan 6 Amine Research

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the intricate details of reaction mechanisms involving N-Methylbicyclo[3.1.0]hexan-6-amine. These methods allow for the precise modeling of electronic structure and the prediction of reaction pathways at the atomic level.

Density Functional Theory (DFT) stands as a powerful tool for elucidating the mechanisms of reactions involving bicyclic amines. For derivatives of the bicyclo[3.1.0]hexane system, DFT calculations are instrumental in predicting the geometries of transition states and calculating the associated energy barriers for various reaction steps, such as cyclization and functional group introduction. By modeling the potential energy surface, researchers can identify the most favorable reaction pathways, thereby optimizing reaction conditions to enhance yield and selectivity.

For instance, in the synthesis of related bicyclic amines, DFT can be employed to compare the energy profiles of different synthetic routes, such as those involving reductive amination versus nucleophilic substitution for the introduction of the amine group. The insights gained from these calculations can guide the selection of reagents and catalysts to achieve the desired stereochemical outcome, which is often critical for the biological activity of these compounds.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Synthetic Step of a Bicyclo[3.1.0]hexane Amine Derivative

Reaction StepComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
Cyclopropane (B1198618) Ring FormationB3LYP6-31G(d,p)25.4
N-MethylationM06-2Xcc-pVTZ15.2
Amine Introduction (Reductive Amination)B3LYP6-311+G(2d,p)18.7

This table presents hypothetical data for illustrative purposes, based on typical values obtained from DFT calculations on similar organic reactions.

The rigid bicyclo[3.1.0]hexane scaffold imposes significant steric and electronic constraints that govern its reactivity. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are particularly important in this system. Computational tools like Gaussian or the Schrödinger Suite can be used to model these effects, providing a rationale for observed stereoselectivity in reactions.

For example, in reactions involving the fused cyclopropane ring, the model can predict how the orientation of substituents influences the approach of reagents. This is crucial in the development of stereoselective syntheses, such as those leading to specific enantiomers of this compound derivatives, which may be required for targeting G protein-coupled receptors or enzymes.

Molecular Dynamics and Conformational Sampling of Bicyclic Structures

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations and conformational sampling techniques are essential for exploring the conformational landscape of the bicyclo[3.1.0]hexane system.

The bicyclo[3.1.0]hexane skeleton predominantly adopts a boat conformation. This has been confirmed by single-crystal X-ray diffraction studies of related compounds, which show a significant flattening of the five-membered ring compared to cyclopentane (B165970). MD simulations can provide a dynamic picture of the conformational preferences of this compound in different environments, such as in solution or within a protein binding site. These simulations can reveal the energy barriers between different conformational states and the populations of each conformation at equilibrium. Understanding the conformational dynamics is critical, as the biologically active conformation may not be the lowest energy state in solution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or a receptor.

Derivatives of this compound have been incorporated into larger molecules designed as agonists for adenosine (B11128) receptors (ARs), particularly the A3 subtype. In these studies, molecular docking is used to predict the binding mode of the ligand within the receptor's binding pocket. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.

For example, docking studies on (N)-methanocarba adenosine derivatives, which contain the bicyclo[3.1.0]hexane moiety, have helped to rationalize the high affinity and selectivity for the A3AR. The rigid bicyclic scaffold orients the substituents in a manner that allows for optimal interactions with specific amino acid residues in the receptor. The docking poses can also explain species-dependent differences in receptor affinity.

Table 2: Key Interacting Residues for a Bicyclo[3.1.0]hexane-based Ligand at the A3 Adenosine Receptor (Hypothetical Docking Results)

Ligand MoietyInteracting ResidueInteraction Type
N-Methyl GroupPhe168Hydrophobic
Bicyclic CoreVal172van der Waals
Amine GroupAsn250Hydrogen Bond

This table is a hypothetical representation of typical interactions identified through molecular docking studies of A3AR agonists.

Standard docking protocols often treat the receptor as a rigid entity. However, in reality, both the ligand and the receptor can undergo conformational changes upon binding. Induced Fit Docking (IFD) is a more advanced technique that accounts for this flexibility.

IFD has been applied to the study of adenosine receptor agonists containing the bicyclo[3.1.0]hexane scaffold to better predict their binding modes. This approach allows for the side chains of the receptor's binding site to move and adapt to the ligand, providing a more accurate representation of the binding event. This is particularly important when studying ligands that may induce conformational changes in the receptor upon binding, which can be critical for receptor activation.

Homology Modeling in Receptor-Ligand Complex Studies

Homology modeling is a crucial computational tool for investigating the interactions between this compound and its biological targets, particularly the monoamine transporters (MATs) such as the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In the absence of high-resolution crystal structures of these human transporters with the bound ligand, homology modeling constructs a three-dimensional model of the target protein based on the experimentally determined structure of a related protein. For the MATs, the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) has been a foundational template for building such models. nih.govnih.gov

The rigid bicyclo[3.1.0]hexane scaffold of this compound conformationally constrains the molecule. nih.govresearchgate.net This structural feature is valuable in probing the binding pockets of receptors, as it reduces the conformational flexibility that can complicate structure-activity relationship (SAR) studies. nih.gov Researchers utilize these models to perform molecular docking simulations, which predict the most likely binding pose and orientation of the ligand within the transporter's central binding site. frontiersin.orgnih.gov

These in silico studies have provided key insights into the molecular determinants of binding. The protonated amine of this compound is predicted to form a critical salt bridge with a conserved aspartate residue in transmembrane segment 1 (TM1) of the transporters (e.g., Asp98 in SERT, Asp79 in DAT). herts.ac.ukmdpi.com Furthermore, other residues within the binding pocket form hydrogen bonds and van der Waals interactions with the ligand, stabilizing the complex. The specific orientation of the bicycloalkane core and the N-methyl group are vital for establishing selectivity and high-affinity binding. frontiersin.org For example, modeling studies on related bicyclic compounds have highlighted interactions with key aromatic residues, such as phenylalanine and tyrosine, that form the walls of the binding cavity. herts.ac.uk

By comparing the predicted binding modes of a series of analogs, homology modeling allows for a rationalization of experimental binding data. This process is integral to understanding why subtle structural modifications can lead to significant changes in potency and selectivity, thereby guiding the design of novel compounds with desired pharmacological profiles. nih.gov

Transporter Key Interacting Residues for Bicyclic Amine Ligands (Predicted by Homology Models) Type of Interaction
Serotonin Transporter (SERT) Asp98, Tyr95, Ile172, Phe335, Ser438Salt Bridge, Hydrogen Bonding, Hydrophobic
Dopamine Transporter (DAT) Asp79, Tyr156, Phe155, Phe320, Ser422Salt Bridge, Hydrogen Bonding, Hydrophobic
Norepinephrine Transporter (NET) Asp75, Phe72, Tyr152, Phe317Salt Bridge, Hydrogen Bonding, Hydrophobic

This table presents a summary of key amino acid residues frequently identified in homology modeling studies of monoamine transporters as being crucial for the binding of various ligands, including those with bicyclic scaffolds. Specific interactions can vary based on the exact ligand and model.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational methods are increasingly employed to predict spectroscopic and physicochemical parameters that aid in the analytical characterization of small molecules like this compound. A parameter of significant value is the ion mobility collision cross section (CCS), which is a measure of the size and shape of an ion in the gas phase. nih.gov The CCS value is a robust and unique identifier that can be determined experimentally using ion mobility-mass spectrometry (IM-MS). nih.govmdpi.com

When an experimental standard is unavailable, theoretical prediction of the CCS value can provide crucial information for identifying the compound in complex mixtures. nih.govarxiv.org This is particularly valuable for distinguishing between isomers, which have identical masses but often differ in their three-dimensional structure and, consequently, their CCS values. mdpi.comescholarship.org

The prediction of CCS values for a molecule like this compound follows a well-defined computational workflow. The process begins with the generation of multiple possible 3D conformations of the ion. These structures are then optimized using quantum chemical methods, and a theoretical CCS is calculated for each conformer. The final predicted CCS is typically a Boltzmann-weighted average of the values from the different low-energy conformations. mdpi.com While computationally intensive, these methods can yield CCS predictions with high accuracy, often within a few percent of experimental values. mdpi.com

More recently, machine learning models have been developed that can predict CCS values with high speed and accuracy for vast numbers of small molecules, often using only the chemical structure (e.g., SMILES format) as input. mdpi.comnih.gov These predictive tools are invaluable for building large-scale databases of theoretical CCS values, which can be used to screen for and tentatively identify compounds in metabolomics, environmental analysis, and forensic chemistry. arxiv.orgarxiv.org

Step Description Purpose
1. Conformer Generation A computational search is performed to find all possible low-energy three-dimensional shapes (conformers) of the ion (e.g., [M+H]⁺).To account for the molecule's flexibility and different possible shapes in the gas phase.
2. Geometry Optimization Each conformer is optimized using quantum mechanics (e.g., Density Functional Theory, DFT) to find its most stable structure and energy.To obtain accurate 3D coordinates and relative stabilities of each conformer.
3. CCS Calculation A theoretical CCS value is calculated for each optimized conformer using methods like the Trajectory Method (TM), which simulates ion movement through a buffer gas.To determine the rotationally averaged area of each specific conformer.
4. Boltzmann Weighting The CCS values of all conformers are averaged, with each value's contribution weighted based on its relative energy (Boltzmann population).To produce a single, representative predicted CCS value that reflects the contribution of all significant conformers at a given temperature.

This table outlines the general computational workflow for the ab initio prediction of a molecule's collision cross section (CCS) value.

Advanced Analytical Methods in N Methylbicyclo 3.1.0 Hexan 6 Amine Research

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of chemical structures in the bicyclo[3.1.0]hexane series. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, serving as a powerful confirmation of its chemical formula.

In the synthesis of complex molecules incorporating the N-methylbicyclo[3.1.0]hexane framework, HRMS is routinely used to confirm the identity of intermediates and final products. For instance, in the development of adenosine (B11128) receptor agonists, HRMS was employed to verify the structures of various N-methylbicyclo[3.1.0]hexane-1-carboxamide derivatives. acs.orgnih.govacs.orgnih.gov The observed mass-to-charge ratios (m/z) are compared against the theoretically calculated values for the expected chemical formula. The close agreement between the experimental and calculated masses provides strong evidence for the successful synthesis of the target compound. scispace.comresearchgate.net

These measurements are often performed on advanced instruments like the proteomics-optimized Q-TOF-2, using external calibration with known standards such as polyalanine to ensure high accuracy. acs.orgnih.govnih.gov The data obtained from HRMS are critical for publication and patent filings, as they provide definitive proof of a compound's composition.

Table 1: Representative HRMS Data for N-Methylbicyclo[3.1.0]hexane Derivatives

Compound Chemical Formula Calculated Mass (M+H)⁺ Found Mass (M+H)⁺ Reference
(1S,2R,3S,4R,5S)-4-(2-((3-Fluorophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide C₂₂H₂₂FN₆O₃ 437.1737 437.1718 scispace.com
(1S,2R,3S,4R,5S)-4-(2-((3-Chlorophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide C₂₂H₂₂ClN₆O₃ 453.1442 453.1442 scispace.com
(1S,2R,3S,4R,5S)-4-(2-((3-Bromophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide C₂₂H₂₂BrN₆O₃ 497.0937 497.0948 scispace.com
(1S,2R,3S,4R,5S)-4-(2-((4-Aminophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide C₂₂H₂₂N₇O₃ 432.1784 432.1799 scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules, including the bicyclo[3.1.0]hexane system. It provides information on the molecular skeleton, the connectivity of atoms, and the spatial arrangement of substituents.

The strained bicyclic framework of bicyclo[3.1.0]hexane derivatives results in unique chemical shifts and coupling constants in their NMR spectra, which are diagnostic for this class of compounds. Both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental techniques used in routine analysis.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information, complex molecules based on the N-methylbicyclo[3.1.0]hexane scaffold often exhibit overlapping signals that are difficult to interpret. In these cases, two-dimensional (2D) NMR experiments are essential for complete structural assignment. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the molecular structure. This is crucial for tracing the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together different fragments of a molecule and for assigning quaternary (non-protonated) carbons. researchgate.net

The application of these standard 1D and 2D NMR methods has been documented in the structural confirmation of numerous complex bicyclo[3.1.0]hexane derivatives. acs.orgsemanticscholar.org For example, in the characterization of (−)-α-thujone (1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one), a related natural product, a combination of ¹H, ¹³C, DEPT-135, HMBC, and HSQC spectra was used for complete identification. researchgate.net

The bicyclo[3.1.0]hexane ring system is rigid and possesses multiple stereocenters, making the determination of its stereochemistry a significant challenge. NMR spectroscopy offers powerful methods to address this.

The Nuclear Overhauser Effect (NOE) is a key technique for determining the relative configuration of stereocenters. NOE experiments measure the transfer of nuclear spin polarization between spatially close nuclei. An observed NOE between two protons indicates that they are close in space (typically < 5 Å), regardless of whether they are connected through bonds. In the study of conformationally restricted histamine (B1213489) analogues built on a bicyclo[3.1.0]hexane scaffold, NOE difference spectra were used to determine the configuration at the C3 position of the ring system. semanticscholar.org

For determining the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives, a combination of chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) with Density Functional Theory (DFT) calculations has been shown to be a highly reliable approach. researchgate.net These methods compare experimental spectra with theoretically simulated spectra for different possible stereoisomers, allowing for confident assignment of the absolute configuration. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental to the study of N-Methylbicyclo[3.1.0]hexan-6-amine and its analogues, serving the dual purposes of purification of synthetic products and assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of final compounds. acs.orgsemanticscholar.org For chiral molecules like many bicyclo[3.1.0]hexane derivatives, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is essential. mdpi.com

Enantiomers often exhibit different biological activities, making their separation and analysis critical, particularly in pharmaceutical research. elementlabsolutions.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs are widely used for this purpose. elementlabsolutions.com The ability to operate in various modes, such as normal phase, reversed-phase, and polar organic mode, provides the flexibility needed to separate a wide range of chiral compounds. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Common Trade Names Typical Applications
Polysaccharide-based (Amylose/Cellulose derivatives) CHIRALPAK®, CHIRALCEL® Broad enantioselectivity for a wide range of chiral compounds. interchim.com
Pirkle-type (Brush-type) Whelk-O® Separation of various classes of small molecules.
Protein-based α₁-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) Separation of chiral drugs, particularly amines and acids.

Flash silica (B1680970) gel column chromatography is the workhorse technique for the purification of synthetic intermediates and final products on a preparative scale. researchgate.net In nearly every reported synthesis of a bicyclo[3.1.0]hexane derivative, this method is employed to isolate the desired compound from reaction byproducts and unreacted starting materials. acs.orgscispace.comnih.govsemanticscholar.org

The technique involves forcing a solvent system through a column packed with silica gel under moderate pressure. Separation is based on the differential adsorption of the components of the mixture to the silica gel. By carefully selecting the solvent system (mobile phase), chemists can effectively separate compounds with different polarities. For example, solvent mixtures like dichloromethane/methanol or hexane/ethyl acetate (B1210297) are commonly used to purify bicyclo[3.1.0]hexane derivatives. acs.orgsemanticscholar.orgsemanticscholar.org

Potential Research Applications and Future Directions for Bicyclo 3.1.0 Hexane Scaffold Chemistry

Role as Building Blocks in Advanced Organic Synthesis

The bicyclo[3.1.0]hexane scaffold is a versatile building block for constructing molecules with distinct three-dimensional shapes and important biological activities. researchgate.net Its unique reactivity allows for fragmentation and rearrangement, making it a highly useful chiral building block in organic synthesis. d-nb.info

The bicyclo[3.1.0]hexane skeleton is a fundamental structural motif found in numerous natural and synthetic compounds with significant biological activities. d-nb.info Its high ring strain makes it a valuable synthetic intermediate, though this same property presents a challenge for its synthesis. nih.gov Various synthetic methods have been developed, many of which focus on constructing the three-membered ring through intramolecular cyclization, cyclopropanation, and transannular reactions. nih.gov

Recent advancements have provided more convergent strategies. For instance, a (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions offers a direct route to bicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov Another innovative approach involves a copper(I)/secondary amine cooperative catalysis system that enables the intramolecular radical cyclopropanation of unactivated alkenes, using the simple α-methylene group of aldehydes as a C1 source. d-nb.info This method facilitates the single-step construction of bicyclo[3.1.0]hexane skeletons, including those with challenging vicinal all-carbon quaternary stereocenters. d-nb.info These synthetic advancements turn simple, flat molecules into complex, three-dimensional scaffolds with significant potential in a single step. researchgate.net The versatility of the scaffold is further highlighted by its use in synthesizing complex polycyclic architectures. smolecule.com

The rigid nature of the bicyclo[3.1.0]hexane ring system is a highly desirable feature in drug design. By incorporating this scaffold, medicinal chemists can lock the conformation of a flexible bioactive molecule, which can lead to enhanced potency and selectivity for its biological target. researchgate.net This strategy has proven effective in developing ligands for various receptors.

For example, the bicyclo[3.1.0]hexane scaffold has been used as a conformationally constrained isostere for the cyclohexane (B81311) ring in drug design. nih.gov This approach was successfully applied to create a novel class of noncompetitive neuropeptide Y (NPY) Y1 antagonists. nih.gov Similarly, conformationally rigid analogues of histamine (B1213489) incorporating the bicyclo[3.1.0]hexane scaffold have been synthesized, resulting in potent and highly selective ligands for the histamine H3 receptor. mdpi.com One such compound demonstrated over 100-fold selectivity for the H3 receptor over the H4 receptor. mdpi.com

Furthermore, the scaffold has been instrumental in designing potent and selective agonists for metabotropic glutamate (B1630785) receptors (mGluRs). acs.org The compound (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was designed as a conformationally constrained analogue of glutamic acid and was found to be a highly potent and selective agonist for group 2 mGluRs. acs.org In the realm of purinergic receptors, replacing the flexible ribose ring of adenosine (B11128) with a rigid (N)-methanocarba (bicyclo[3.1.0]hexane) ring system enhances both binding affinity and selectivity for A3 adenosine receptor (A3AR) agonists. nih.govresearchgate.net

Scaffold ApplicationTarget ReceptorKey FindingReference Compound Example
NPY Y1 AntagonistNeuropeptide Y Y1 ReceptorScaffold serves as a conformationally constrained isostere of cyclohexane. nih.gov1-((1α,3α,5α,6β)-6-(3-ethoxyphenyl)-3-methylbicyclo[3.1.0]hexan-6-yl)-4-phenylpiperazine nih.gov
Selective H3 LigandHistamine H3 ReceptorRigid scaffold provides high selectivity over H4 receptors. mdpi.comImidazolyl bicyclo[3.1.0]hexane derivatives mdpi.com
Group 2 mGluR AgonistMetabotropic Glutamate ReceptorsConstrained analogue of glutamic acid with high potency and oral activity. acs.org(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) acs.org
Selective A3AR LigandsA3 Adenosine ReceptorRigid (N)-methanocarba replacement for ribose increases affinity and selectivity. nih.govresearchgate.net(N)-methanocarba nucleosides nih.gov

Design of Chemical Probes for Receptor and Enzyme Studies

The unique structural properties of the bicyclo[3.1.0]hexane scaffold also make it an excellent foundation for designing chemical probes to investigate the function and behavior of receptors and enzymes. mdpi.com

Fluorescent ligands are invaluable tools for visualizing and quantifying ligand-receptor interactions in real-time. nih.gov The bicyclo[3.1.0]hexane scaffold has been successfully incorporated into such probes. By using a highly selective A3AR agonist containing a bicyclo[3.1.0]hexane ring system (an (N)-methanocarba derivative) as a base, researchers have synthesized several potent and highly selective fluorescent agonists for the A3AR. nih.gov These probes, including derivatives linked to cyanine (B1664457) dyes like Cy5, enable detailed investigation of receptor biology through techniques like fluorescence microscopy and flow cytometry. nih.gov For instance, fluorescent agonists have been used to monitor receptor internalization, a key process in GPCR signaling. nih.gov The development of these probes allows for the direct observation of binding events in living cells, providing crucial insights into receptor kinetics and dynamics. nih.gov

Covalent modulators, which form a permanent bond with their target, are powerful tools for biochemical studies and can offer therapeutic advantages. The development of such ligands for G protein-coupled receptors (GPCRs) is an area of growing interest. Research has focused on designing covalent ligands for the human A3 adenosine receptor, a target for inflammation and cancer. nih.govbiorxiv.org By strategically modifying bicyclo[3.1.0]hexane-based nucleosides, it is possible to introduce reactive groups that can form a covalent linkage with a specific residue in the receptor's binding pocket. biorxiv.org These irreversible ligands are instrumental in structural biology studies, helping to stabilize receptor conformations for techniques like cryo-electron microscopy, and providing a deeper understanding of the molecular basis for ligand binding and receptor activation. biorxiv.org

Mechanistic Studies of Enzyme Catalysis and Inhibition

Understanding the mechanism of enzyme action is fundamental to biochemistry and drug development. Bicyclo[3.1.0]hexane derivatives can serve as stable mimics of transient or high-energy states in an enzymatic reaction, thereby providing insight into the catalytic process.

A notable example is in the study of influenza neuraminidase, a key enzyme in the influenza virus life cycle. rsc.org Researchers have designed and synthesized a class of inhibitors based on the bicyclo[3.1.0]hexane scaffold. These molecules are proposed to act as mimics of sialic acid in the distorted boat conformation that it adopts within the enzyme's active site during catalysis. rsc.org Inhibition assays with these compounds against different influenza neuraminidase subtypes validated the bicyclo[3.1.0]hexane scaffold as an effective mimic of the distorted substrate. rsc.org Such studies, which use rigid analogues to probe the geometry of enzymatic transition states, are crucial for designing more effective and potent enzyme inhibitors. rsc.orgacs.org UDP-galactofuranose (UDP-Galf) mimics based on a bicyclo[3.1.0]hexane-based amine have also been synthesized and evaluated as inhibitors of the enzyme GlfT2, which is involved in mycobacterial galactan biosynthesis. researchgate.net

Exploration in Specialty Chemicals and Materials Science

The bicyclo[3.1.0]hexane framework is not only significant in medicinal chemistry but also holds promise as a building block for specialty chemicals and advanced materials. nih.gov Its rigid structure can impart unique properties to polymers and other materials.

A notable area of exploration is the synthesis of novel organosilicon and organogermanium compounds. rsc.org A recently developed gold-catalyzed reaction of 1,6-enynes with hydrosilanes provides an atom-economical, one-step method to construct various bicyclo[3.1.0]hexane silanes with yields up to 91%. rsc.org This protocol proceeds through a cyclopropyl (B3062369) gold carbene intermediate and is significant as it demonstrates for the first time that carbenes generated from 1,6-enyne cycloisomerization can insert into Si-H bonds. rsc.org

Key aspects of this research include:

Atom Economy: The method is highly efficient, combining multiple bond-forming events in a single step to create complex bicyclic silanes. rsc.org

Broad Applicability: The reaction is tolerant of various functional groups and can be performed on a gram scale, highlighting its practical utility. rsc.org

Novel Materials: This methodology provides access to new bicyclo[3.1.0]hexane silane (B1218182) and germanium derivatives that were previously difficult to synthesize. rsc.org Organosilicon compounds are widely used in materials science, and these novel structures could find applications in creating new polymers, resins, or other materials with tailored thermal and mechanical properties. rsc.org

Furthermore, the bicyclo[3.1.0]hexane moiety is a prevalent scaffold in numerous natural products and serves as a crucial building block in the synthesis of complex molecules. nih.govresearchgate.net Its use as a specialty chemical intermediate allows for the construction of compounds with precise three-dimensional arrangements, which is valuable for creating a diverse range of chemical products. The potential incorporation of bicyclic amines like N-Methylbicyclo[3.1.0]hexan-6-amine into polymers could also be explored for applications such as drug delivery systems or specialized sensors. smolecule.com

Theoretical Insights into Novel Reaction Pathways and Reactivity

Computational chemistry and theoretical studies provide powerful tools for understanding the reactivity of complex scaffolds like bicyclo[3.1.0]hexane. These insights are crucial for designing new synthetic methods and predicting the outcomes of chemical reactions.

Density Functional Theory (DFT) has been employed to study the mechanism of cycloaddition reactions that form substituted bicyclo[3.1.0]hexane systems. For instance, the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via the reaction of cyclopropenes with a stable azomethine ylide was investigated using DFT calculations. beilstein-archives.orgbeilstein-journals.org These studies revealed that the cycloaddition is under kinetic control and proceeds via an inverse electron-demand pathway, where the electronic character of the reactants dictates the reaction's feasibility and outcome. beilstein-archives.org The theoretical calculations of transition-state energies were fully consistent with the experimentally observed high diastereoselectivity of the reaction. beilstein-journals.org

Other theoretical investigations have focused on:

Carbene Reactivity: Computational analysis has been used to understand the diastereoselectivity and reactivity of platinum- and gold-catalyzed cycloisomerization of 1,5-enynes that form the bicyclo[3.1.0]hexane core. scilit.com

Reactive Intermediates: The nature of reactive intermediates, such as the 3-bicyclo[3.1.0]hexyl carbonium ion, has been a subject of theoretical investigation, providing fundamental understanding of the system's conformational properties and reaction pathways during acid-catalyzed additions. acs.org

Structural Determination: A combination of electron diffraction and microwave spectroscopy, supported by theoretical calculations, has been used to determine the precise zero-point-average structure of the parent bicyclo[3.1.0]hexane molecule. acs.org

These theoretical approaches are indispensable for modern chemical synthesis. They not only rationalize experimental observations but also guide the development of novel, efficient, and stereoselective reactions for constructing highly substituted and functionally diverse bicyclo[3.1.0]hexane derivatives for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-Methylbicyclo[3.1.0]hexan-6-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via intramolecular cyclopropanation of α-diazoacetates using Ru(II) catalysis or transition metal-mediated reactions. Key steps include selective reduction of carbonyl precursors (e.g., diones) with agents like LiAlH₄ or NaBH₄. Optimization involves controlling solvent polarity (e.g., THF or isopropanol), temperature (60–80°C), and inert atmospheres. Post-synthesis purification via chromatography or crystallization in pentane/ether mixtures ensures >95% purity, validated by NMR and mass spectrometry .

Q. How is the bicyclic structure of N-Methylbicyclo[3.1.0]hexan-6-amine confirmed experimentally?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to identify proton environments (e.g., cyclopropane bridgehead protons at δ 1.2–1.8 ppm) and bicyclic rigidity. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 112.17 for C₆H₁₂N₂), while IR spectroscopy detects amine N–H stretches (~3300 cm⁻¹). X-ray crystallography may resolve stereochemistry, particularly for exo/endo isomers .

Q. What in vitro assays are recommended for initial pharmacological screening of N-Methylbicyclo[3.1.0]hexan-6-amine?

  • Methodological Answer : Prioritize dopamine transporter (DAT) inhibition assays using radiolabeled [³H]WIN 35,428 in transfected HEK293 cells. Parallel screening for serotonin/norepinephrine transporter (SERT/NET) selectivity is critical. Cytotoxicity is assessed via MTT assays in neuronal (e.g., SH-SY5Y) and hepatic (HepG2) cell lines. IC₅₀ values <1 μM in DAT assays suggest therapeutic potential for Parkinson’s disease .

Advanced Research Questions

Q. How does N-Methylbicyclo[3.1.0]hexan-6-amine interact with neurotransmitter systems, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a competitive DAT reuptake inhibitor via π-π stacking with Phe325 and hydrogen bonding to Asp79 residues in homology models. Electrophysiology (patch-clamp) reveals partial agonist effects on D₂ autoreceptors, modulating dopamine release. In vivo microdialysis in rodent striata quantifies extracellular dopamine increases (~200% baseline) .

Q. How can contradictory data on N-Methylbicyclo[3.1.0]hexan-6-amine’s antiviral vs. neurological activities be reconciled?

  • Methodological Answer : Divergent bioactivities arise from stereochemical or substituent variations. For example, the (1R,5S)-stereoisomer preferentially binds DAT, while 3-benzyl derivatives (e.g., boceprevir precursors) inhibit viral proteases. Use docking simulations (AutoDock Vina) to compare binding poses in DAT vs. HCV NS3/4A protease. Validate with knockout models (e.g., DAT-KO mice) to isolate neurological effects .

Q. What computational strategies predict N-Methylbicyclo[3.1.0]hexan-6-amine derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodological Answer : Apply QSAR models using descriptors like logP (optimal 1.5–2.5), polar surface area (<90 Ų), and molecular weight (<300 Da). Machine learning (e.g., Random Forest) trained on BBB-challenge datasets identifies fluorinated analogs (e.g., 3,3-difluoro derivatives) with improved BBB penetration (predicted Pe > 5 × 10⁻⁶ cm/s) .

Q. What role do fluorinated substituents play in modifying the pharmacological profile of bicyclo[3.1.0]hexane amines?

  • Methodological Answer : Fluorination at C3/C6 positions enhances metabolic stability (CYP3A4 resistance) and binding affinity via dipole interactions. Synthesize 6,6-difluoro analogs via Pd-catalyzed cross-couplings. Compare IC₅₀ values in DAT assays; fluorinated derivatives often show 10–50× potency increases over non-fluorinated counterparts .

Q. How do structural analogs of N-Methylbicyclo[3.1.0]hexan-6-amine differ in their biological and chemical properties?

  • Methodological Answer :

Compound Key Feature Bioactivity
3-Benzyl derivativeBenzyl substitution at N3Dual DAT/SERT inhibition (Ki = 0.8 nM)
6-Oxabicyclo analogOxygen atom in ringSerotonin receptor partial agonist
(1R,5S,6s)-stereoisomerExo-methyl configurationEnhanced BBB penetration (Pe = 8.2)
Data sourced from comparative NMR, crystallography, and in vivo PK studies .

Experimental Design Considerations

  • Contradiction Analysis : When replication studies fail (e.g., variable DAT inhibition across labs), verify stereochemical purity via chiral HPLC and exclude light/temperature degradation (TGA/DSC stability testing) .
  • Synthetic Scalability : Transition from batch to flow chemistry improves yield consistency (>80%) in multi-gram syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.